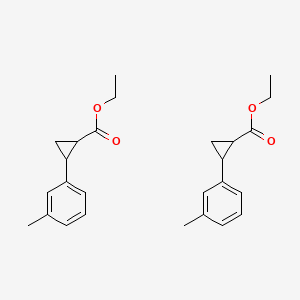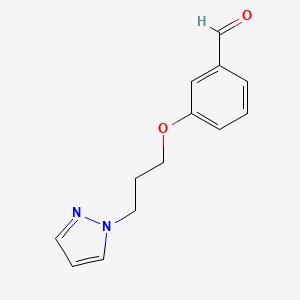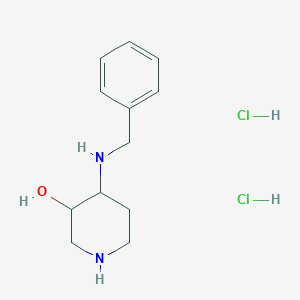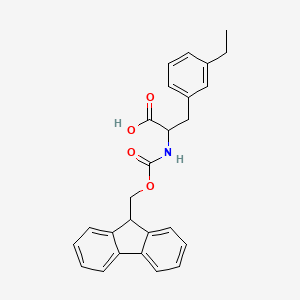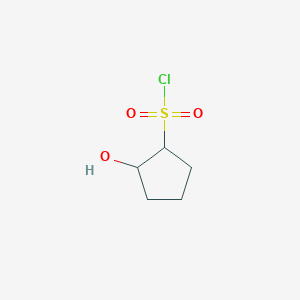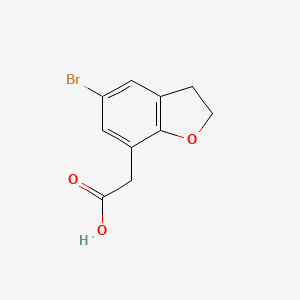![molecular formula C22H23NO6 B12308824 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(4-{[(9H-fluorén-9-yl)méthoxy]carbonyl}-6-(hydroxyméthyl)morpholin-2-yl)acétique est un composé organique complexe qui comporte un cycle morpholine substitué par un groupe fluorén-9-ylméthoxycarbonyle (Fmoc) et un groupe hydroxyméthyle. Ce composé est souvent utilisé dans la synthèse peptidique et d’autres applications de chimie organique en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(4-{[(9H-fluorén-9-yl)méthoxy]carbonyl}-6-(hydroxyméthyl)morpholin-2-yl)acétique implique généralement plusieurs étapes :
Protection Fmoc : Le groupe fluorén-9-ylméthoxycarbonyle (Fmoc) est introduit pour protéger la fonctionnalité amine. Ceci est généralement réalisé en faisant réagir l’amine avec le chlorure de Fmoc en présence d’une base telle que la triéthylamine.
Formation du cycle morpholine : Le cycle morpholine est formé par une réaction de cyclisation, impliquant souvent la réaction d’un diol approprié avec une amine.
Substitution hydroxyméthyle : Le groupe hydroxyméthyle est introduit par une réaction d’hydroxyméthylation, généralement en utilisant du formaldéhyde et un agent réducteur.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L’utilisation de synthétiseurs peptidiques automatisés et de réacteurs à écoulement continu peut améliorer l’efficacité et l’évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe hydroxyméthyle peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du groupe carbonyle, en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le groupe Fmoc peut être éliminé dans des conditions basiques, généralement en utilisant de la pipéridine, pour révéler l’amine libre.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Pipéridine, triéthylamine.
Principaux produits
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Amines libres.
Applications de recherche scientifique
L’acide 2-(4-{[(9H-fluorén-9-yl)méthoxy]carbonyl}-6-(hydroxyméthyl)morpholin-2-yl)acétique est largement utilisé dans la recherche scientifique, en particulier dans :
Chimie : En tant que brique dans la synthèse peptidique et d’autres applications de synthèse organique.
Biologie : Dans l’étude des interactions enzyme-substrat et des modifications des protéines.
Industrie : Utilisé dans la production de polymères et de matériaux spécialisés.
Applications De Recherche Scientifique
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialized polymers and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(4-{[(9H-fluorén-9-yl)méthoxy]carbonyl}-6-(hydroxyméthyl)morpholin-2-yl)acétique dépend largement de son rôle dans des réactions spécifiques. En synthèse peptidique, le groupe Fmoc protège la fonctionnalité amine, empêchant des réactions secondaires indésirables. Le groupe hydroxyméthyle peut participer à des liaisons hydrogène et à d’autres interactions, influençant la réactivité et la stabilité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(9H-Fluorén-9-ylméthoxy)carbonyl]-2-méthoxy-L-alanine
- Acide (S)-2-((((9H-Fluorén-9-yl)méthoxy)carbonyl)amino)-4-méthoxybutanoïque
- Acide (2S)-{[(9H-Fluorén-9-ylméthoxy)carbonyl]amino}{4-[({[(2-méthyl-2-propyl)oxy]carbonyl}amino)méthyl]phényl}acétique
Unicité
Ce qui distingue l’acide 2-(4-{[(9H-fluorén-9-yl)méthoxy]carbonyl}-6-(hydroxyméthyl)morpholin-2-yl)acétique, c’est la combinaison du cycle morpholine avec les groupes Fmoc et hydroxyméthyle. Cette structure unique permet des applications polyvalentes en chimie synthétique et en biochimie, offrant à la fois protection et réactivité dans diverses réactions.
Propriétés
Formule moléculaire |
C22H23NO6 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid |
InChI |
InChI=1S/C22H23NO6/c24-12-15-11-23(10-14(29-15)9-21(25)26)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,24H,9-13H2,(H,25,26) |
Clé InChI |
AJEMRXYATKJGCF-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B12308747.png)

